Ethyl 5-aminopyrido[3,4-B]pyrazine-8-carboxylate
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Overview
Description
Ethyl 5-aminopyrido[3,4-B]pyrazine-8-carboxylate is a heterocyclic compound that contains both pyridine and pyrazine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-aminopyrido[3,4-B]pyrazine-8-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-aminopyrazole with ethyl 2-chloronicotinate in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-aminopyrido[3,4-B]pyrazine-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The ethyl ester can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Acidic or basic hydrolysis conditions can be employed.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Carboxylic acid derivatives.
Scientific Research Applications
Ethyl 5-aminopyrido[3,4-B]pyrazine-8-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored as a potential lead compound in drug discovery for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The exact mechanism of action of Ethyl 5-aminopyrido[3,4-B]pyrazine-8-carboxylate is not fully understood. it is believed to interact with specific molecular targets such as enzymes and receptors. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Aminopyrazoles: These compounds are structurally similar and are used in the synthesis of pyrazolo-annulated pyridines.
Quinolinyl-pyrazoles: These compounds share a similar heterocyclic structure and have been studied for their pharmacological properties.
Uniqueness
Ethyl 5-aminopyrido[3,4-B]pyrazine-8-carboxylate is unique due to its specific combination of pyridine and pyrazine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C10H10N4O2 |
---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
ethyl 5-aminopyrido[3,4-b]pyrazine-8-carboxylate |
InChI |
InChI=1S/C10H10N4O2/c1-2-16-10(15)6-5-14-9(11)8-7(6)12-3-4-13-8/h3-5H,2H2,1H3,(H2,11,14) |
InChI Key |
VFSORWCFFDIMFV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(C2=NC=CN=C12)N |
Origin of Product |
United States |
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